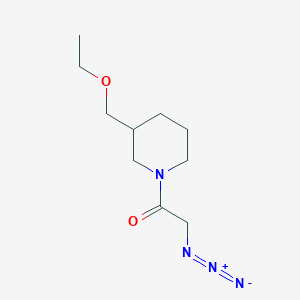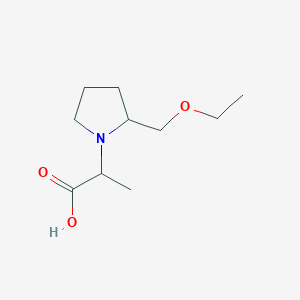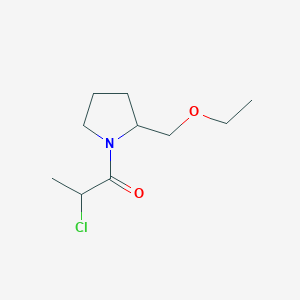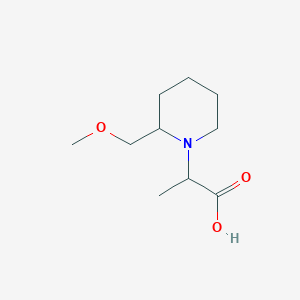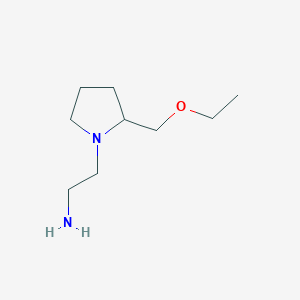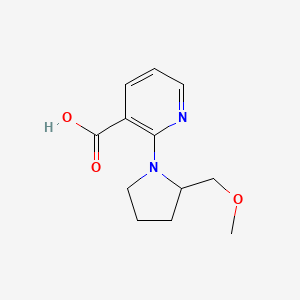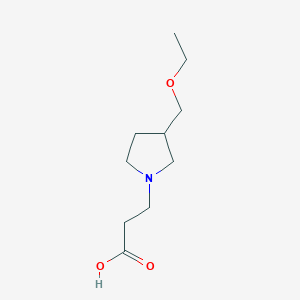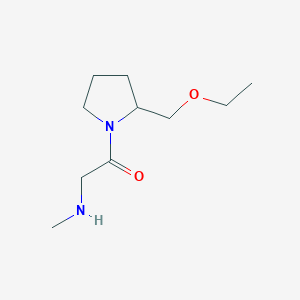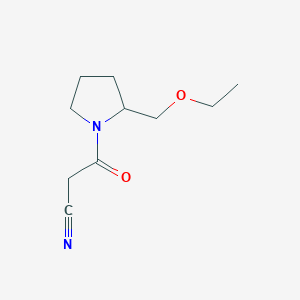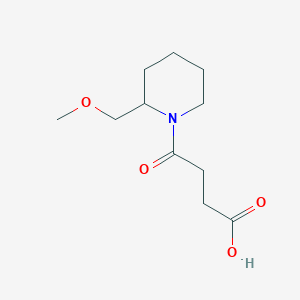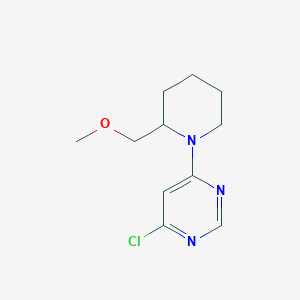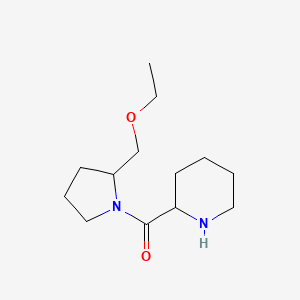
(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrrolidine and a piperidine derivative, possibly through a nucleophilic substitution or a condensation reaction . The exact method would depend on the specific substituents on the pyrrolidine and piperidine rings .Molecular Structure Analysis
The molecular structure of this compound would feature a pyrrolidine ring and a piperidine ring, both of which are five-membered rings containing nitrogen . The ethoxymethyl group would be attached to the pyrrolidine ring, and the ketone functional group would be attached to the piperidine ring.Chemical Reactions Analysis
As a compound containing both a ketone and an ether group, “(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone” could potentially undergo a variety of chemical reactions . The ketone could be reduced to an alcohol, or it could react with a nucleophile in a nucleophilic addition reaction . The ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing pyrrolidine and piperidine rings are polar and may have higher boiling points due to the presence of nitrogen . The presence of the ether and ketone groups could also affect the compound’s polarity and solubility.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on new pyridine derivatives, including compounds structurally related to "(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone," has shown variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This highlights the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization
The synthesis and characterization of novel compounds bearing the pyrrolidinyl and piperidinyl groups are crucial for the development of new materials with potential applications in various fields, including pharmaceuticals. For instance, the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile demonstrates the capability of these compounds in organic synthesis and their potential as intermediates for further chemical modifications (Feng, 2011).
Catalysis and Synthetic Applications
Compounds with pyrrolidinyl and piperidinyl moieties have been explored for their catalytic properties and applications in synthetic organic chemistry. Studies on the kinetics of reactions involving these compounds provide insights into their potential use in developing new synthetic methodologies and enhancing reaction efficiencies (Consiglio, Arnone, Spinelli, & Noto, 1982).
Molecular Structure Analysis
The determination of the crystal and molecular structures of compounds related to "(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone" is fundamental for understanding their chemical properties and potential applications. Structural analyses, such as X-ray crystallography, provide valuable information on the geometries, conformations, and intermolecular interactions of these compounds, which are essential for designing molecules with desired properties (Butcher, Bakare, & John, 2006).
Diabetes Treatment
Derivatives of pyrrolidinyl and piperidinyl methanones have been evaluated as inhibitors of dipeptidyl peptidase IV, demonstrating potential as treatments for type 2 diabetes. Such compounds exhibit potent inhibition activities, highlighting their importance in medicinal chemistry research aimed at developing new therapeutic agents (Ammirati et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-10-11-6-5-9-15(11)13(16)12-7-3-4-8-14-12/h11-12,14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMRVQRYSUGWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



